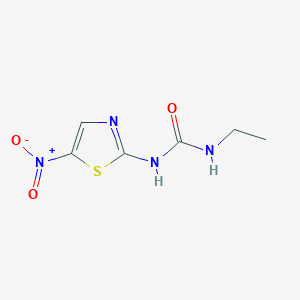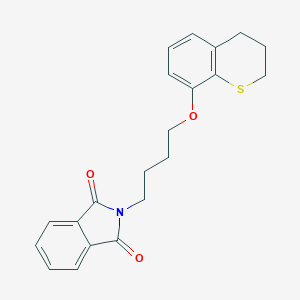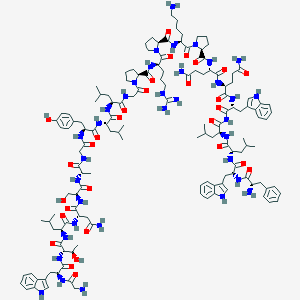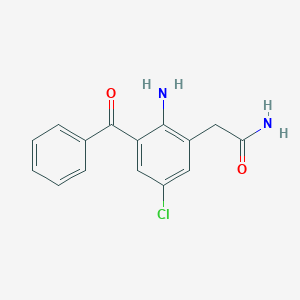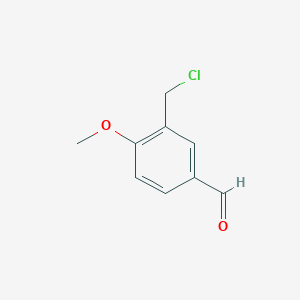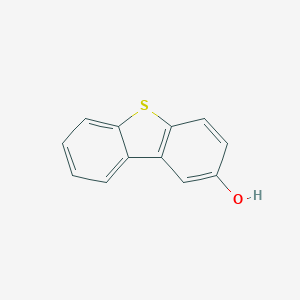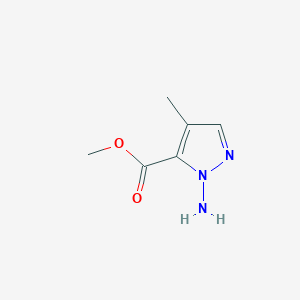![molecular formula C7H14N2 B122999 cis-Octahydropyrrolo[3,4-b]pyridine CAS No. 151213-42-2](/img/structure/B122999.png)
cis-Octahydropyrrolo[3,4-b]pyridine
Descripción general
Descripción
Molecular and Crystal Structure Analysis
The molecular and crystal structure of a cobalt(III) complex with a cis geometry has been elucidated through X-ray analysis, revealing an orthorhombic space group and specific bond distances between the cobalt atom and its ligands. The cobalt atom exhibits octahedral coordination, with the planes of pyridine rings being almost perpendicular to the corresponding equatorial planes, indicating a complex three-dimensional arrangement .
Synthesis Analysis
A practical and enantioselective synthesis of cis-2,5-disubstituted pyrrolidine, a core scaffold for β2-AR agonists, has been achieved. This synthesis involves an enzymatic dynamic kinetic resolution (DKR) and a novel intramolecular N→C benzoyl migration, leading to the formation of syn-1,2-amino alcohol with high enantiomeric excess and diastereomeric ratio. The subsequent hydrogenation step yields the desired cis-pyrrolidine with high diastereoselectivity .
Chemical Reactions Analysis
An unexpected rearrangement of enantiomerically pure 3-aminoquinuclidine with halogenated pyrimidines has been observed, leading to the formation of both cis- and trans-octahydropyrrolo[2,3]pyridine derivatives. This single-step synthesis provides a convenient method for generating stereochemically defined isomers, with the stereochemistry confirmed by NMR and vibrational circular dichroism spectroscopy .
Physical and Chemical Properties Analysis
The synthesis and characterization of Pt(II) and Ni(II) complexes with octahydropyrrolo[3,4-c]pyrrole N-benzoylthiourea derivatives have been conducted. These complexes form distorted square-planar structures and exhibit bidentate binding via S and O atoms. The acid dissociation constants and stability constants of the ligands and their complexes were determined using potentiometric titration, indicating different tendencies in forming complexes with Pt(II) and Ni(II) ions in acidic and basic media. Additionally, the antibacterial and antimycobacterial activities of these compounds were evaluated, showing activity against various bacterial strains and M. tuberculosis .
Aplicaciones Científicas De Investigación
Organic Chemistry
- Summary of Application : cis-Octahydropyrrolo[3,4-b]pyridine is used in the synthesis of polyfunctional hexahydropyrrolo[3,4-b]pyrroles . These compounds are the core of numerous compounds with various useful properties .
- Methods of Application : The synthetic approach involves the cyclization of N-arylbromomaleimides with aminocrotonic acid esters. This highly chemo- and stereoselective reaction is a Hantzsch-type domino process, involving the steps of initial nucleophilic C-addition or substitution and subsequent intramolecular nucleophilic addition without recyclyzation of imide cycle .
- Results or Outcomes : The result of this process is the creation of polyfunctional hexahydropyrrolo[3,4-b]pyrroles .
Pharmaceuticals
- Summary of Application : cis-Octahydropyrrolo[3,4-b]pyridine is used in the preparation of moxifloxacin, a type of antibiotic .
- Methods of Application : The preparation method includes several steps, such as reducing dimethyl 2,3-pridinedicarboxylate into 2,3-dihydroxymethylpyridine by a reducing agent, converting 2,3-dihydroxymethylpyridine into 2,3-dihalomethylpyridine using halogenated sulfoxide, and carrying out cyclization reaction of the 2,3-dihalomethylpyridine and benzyl amine to obtain 6-benzyl-pyrrolo[3,4-b]pyridine. Finally, a hydrogenation reaction is carried out to obtain the (4,7-cis)-octahydro-pyrrolo[3,4-b]pyridine .
- Results or Outcomes : The result of this process is the creation of moxifloxacin .
Pharmaceuticals
- Summary of Application : cis-Octahydropyrrolo[3,4-b]pyridine is used as an intermediate in the preparation of moxifloxacin .
- Methods of Application : The preparation method includes several steps, such as reducing dimethyl 2,3-pridinedicarboxylate into 2,3-dihydroxymethylpyridine by a reducing agent, converting 2,3-dihydroxymethylpyridine into 2,3-dihalomethylpyridine using halogenated sulfoxide, and carrying out cyclization reaction of the 2,3-dihalomethylpyridine and benzyl amine to obtain 6-benzyl-pyrrolo[3,4-b]pyridine. Finally, a hydrogenation reaction is carried out to obtain the (4,7-cis)-octahydro-pyrrolo[3,4-b]pyridine .
- Results or Outcomes : The result of this process is the creation of moxifloxacin .
Pharmaceuticals
- Summary of Application : cis-Octahydropyrrolo[3,4-b]pyridine is used as an intermediate in the preparation of moxifloxacin .
- Methods of Application : The preparation method includes several steps, such as reducing dimethyl 2,3-pridinedicarboxylate into 2,3-dihydroxymethylpyridine by a reducing agent, converting 2,3-dihydroxymethylpyridine into 2,3-dihalomethylpyridine using halogenated sulfoxide, and carrying out cyclization reaction of the 2,3-dihalomethylpyridine and benzyl amine to obtain 6-benzyl-pyrrolo[3,4-b]pyridine. Finally, a hydrogenation reaction is carried out to obtain the (4,7-cis)-octahydro-pyrrolo[3,4-b]pyridine .
- Results or Outcomes : The result of this process is the creation of moxifloxacin .
Safety And Hazards
“Cis-Octahydropyrrolo[3,4-b]pyridine” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is recommended to wash the eyes with copious amounts of water for at least 15 minutes . In case of inhalation, it is recommended to remove to fresh air . In case of ingestion, it is recommended to wash out the mouth with copious amounts of water for at least 15 minutes .
Propiedades
IUPAC Name |
(4aR,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-pyrrolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-2-6-4-8-5-7(6)9-3-1/h6-9H,1-5H2/t6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCPLKVBWDOSAI-RQJHMYQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC2NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CNC[C@@H]2NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401252010 | |
| Record name | (4aR,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401252010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-Octahydropyrrolo[3,4-b]pyridine | |
CAS RN |
151213-42-2 | |
| Record name | (4aR,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151213-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4aR,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401252010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrrolo[3,4-b]pyridine, octahydro-, (4aR,7aR) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

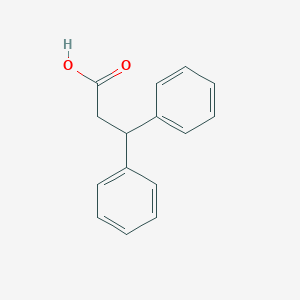
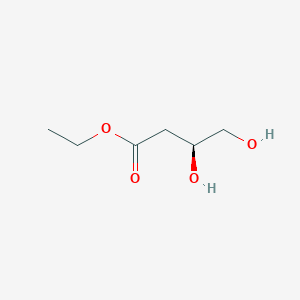

![[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(2S,3R,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B122932.png)
![2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B122935.png)
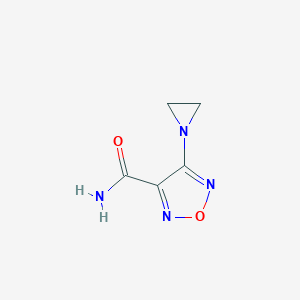
![8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B122939.png)
